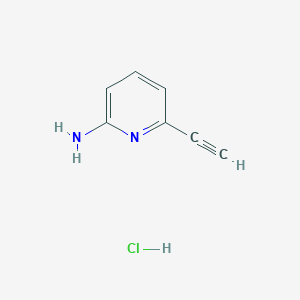

6-Ethynylpyridin-2-amine hydrochloride

Description

6-Ethynylpyridin-2-amine hydrochloride (molecular formula: C₇H₇ClN₂) is a pyridine derivative featuring an ethynyl (-C≡CH) group at the 6-position and an amine group at the 2-position of the aromatic ring, stabilized as a hydrochloride salt. This compound is notable for its sp-hybridized ethynyl group, which confers unique reactivity, such as participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Properties

Molecular Formula |

C7H7ClN2 |

|---|---|

Molecular Weight |

154.60 g/mol |

IUPAC Name |

6-ethynylpyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C7H6N2.ClH/c1-2-6-4-3-5-7(8)9-6;/h1,3-5H,(H2,8,9);1H |

InChI Key |

QZRSHXDYKZMMDT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC(=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylpyridin-2-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-aminopyridine.

Ethynylation: The introduction of the ethynyl group is achieved through a Sonogashira coupling reaction. This involves the reaction of 2-aminopyridine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 6-Ethynylpyridin-2-amine hydrochloride can undergo oxidation reactions, typically forming pyridine N-oxides.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Ethyl-substituted pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Ethynylpyridin-2-amine hydrochloride is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethynylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents/Features | Solubility & Stability | Key Applications |

|---|---|---|---|---|

| This compound | C₇H₇ClN₂ | Ethynyl (-C≡CH) at position 6 | Moderate solubility in polar solvents; stabilized by HCl salt | Click chemistry, enzyme inhibition, drug synthesis |

| 6-(Aminomethyl)pyridin-2-amine trihydrochloride | C₆H₁₀Cl₃N₃ | Aminomethyl (-CH₂NH₂) at position 6 | High solubility due to trihydrochloride salt | Enzyme modulation, cytotoxic agent development |

| 2-(6-Methylpyridin-2-yl)ethan-1-amine dihydrochloride | C₈H₁₄Cl₂N₂ | Methyl at position 6, ethanamine side-chain | Enhanced solubility (dihydrochloride) | Drug metabolism studies, pharmacokinetics |

| 1-(6-Chloropyridin-2-yl)ethanamine hydrochloride | C₇H₁₀Cl₂N₂ | Chloro at position 6, ethanamine | Moderate solubility; electron-withdrawing Cl | Antimicrobial and anticancer research |

| (6-Chloro-pyridin-3-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride | C₁₁H₁₆Cl₂N₃ | Chloro at position 6, pyrrolidine moiety | Variable solubility; dual functional groups | Neuropharmacology, receptor binding studies |

Key Differentiators:

Substituent Reactivity: The ethynyl group in 6-ethynylpyridin-2-amine enables click chemistry, a feature absent in methyl-, chloro-, or aminomethyl-substituted analogues. This property is critical for bioconjugation in drug design . Chloro-substituted compounds (e.g., 1-(6-chloropyridin-2-yl)ethanamine) exhibit electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions, whereas ethynyl groups participate in cycloadditions .

Salt Form and Solubility: Trihydrochloride salts (e.g., 6-(aminomethyl)pyridin-2-amine) offer superior aqueous solubility compared to mono- or dihydrochloride forms, impacting bioavailability in pharmacological studies .

Biological Activity :

- Ethynyl-substituted pyridines may target enzymes like kinases or proteases due to their ability to form stable covalent bonds, whereas methyl- or chloro-substituted derivatives often modulate metabolic enzymes (e.g., cytochrome P450) .

Pharmacological Potential

- This compound has been explored as an inhibitor of tyrosine kinases due to its ethynyl group’s ability to interact with catalytic cysteine residues. Preliminary studies suggest nanomolar-level activity in in vitro assays .

- 6-(Aminomethyl)pyridin-2-amine trihydrochloride demonstrates cytotoxic effects in cancer cell lines, attributed to its ability to disrupt DNA synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.